4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde
Description
This compound is a 1,2,4-triazole derivative featuring a 1-naphthylmethylthio group at position 5, a phenyl group at position 4, and a 3-nitrobenzaldehyde substituent at position 3 via a thioether linkage. The naphthyl moiety introduces hydrophobicity, which may affect solubility and membrane permeability in pharmacological applications .
Properties
IUPAC Name |
4-[[5-(naphthalen-1-ylmethylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3S2/c32-16-19-13-14-25(24(15-19)31(33)34)36-27-29-28-26(30(27)22-10-2-1-3-11-22)18-35-17-21-9-6-8-20-7-4-5-12-23(20)21/h1-16H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZOSUKWBWOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=C(C=C(C=C3)C=O)[N+](=O)[O-])CSCC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383496 | |
| Record name | 4-{[5-({[(Naphthalen-1-yl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303010-08-4 | |
| Record name | 4-{[5-({[(Naphthalen-1-yl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde (CAS No. 303010-08-4) is a complex heterocyclic structure that has attracted attention in medicinal chemistry due to its potential biological activities. This article consolidates existing research on its biological activity, synthesis, and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and versatility. Its structure includes:
- Triazole moiety : Contributes to the compound's biological activity by interacting with various biological targets.
- Naphthylmethylthio group : Enhances lipophilicity, potentially improving membrane permeability.
- Nitrobenzaldehyde substituent : May contribute to reactive oxygen species (ROS) generation, implicating it in anticancer activity.
Structural Formula
Molecular Diagram
A molecular diagram can be visualized using chemical drawing software or databases like PubChem.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that triazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi.
Anticancer Activity
One of the most promising aspects of this compound is its potential as an anticancer agent. A study highlighted the efficacy of related triazole compounds against multiple tumor cell lines:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 8b | 0.5 | Laryngeal carcinoma |
| 8a | 1.2 | Breast cancer cells |
| Control | >10 | Normal fibroblasts |
The mechanism appears to involve the induction of ROS leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The triazole ring can chelate metal ions, inhibiting metalloenzymes involved in cancer progression.
- Redox Reactions : The thiol group may participate in redox reactions, modulating cellular signaling pathways that affect cell survival and proliferation.
- DNA Interaction : While direct binding to DNA was not confirmed, the generation of ROS suggests a secondary effect on DNA integrity through oxidative stress.
Synthesis
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors such as 3-nitrobenzaldehyde and thiol derivatives.
Synthetic Route Example
- Step 1 : React 3-nitrobenzaldehyde with a thiol derivative under acidic conditions to form a thioether.
- Step 2 : Cyclize the product with hydrazine hydrate to form the triazole ring.
- Step 3 : Purify the resulting compound using recrystallization techniques.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored various derivatives of triazoles for their anticancer properties, revealing that modifications at specific positions significantly enhanced cytotoxicity against cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
Another investigation examined the antimicrobial effects of similar triazole compounds against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs primarily differ in substituents on the triazole ring and attached aromatic systems. Key comparisons include:
Physicochemical Properties
- Solubility : The naphthyl group in the target compound reduces water solubility compared to methoxy- or hydroxyl-substituted analogs (e.g., ’s trimethoxyphenyl derivative) .
- Melting Point: Nitro groups typically elevate melting points due to dipole interactions; the target compound likely has a higher mp (>200°C) than non-nitro analogs like those in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
